tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

DPP-4 inhibition Chiral pharmacophore Stereochemical SAR

tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate is an enantiopure, Boc-protected 3-amino-3-methylpiperidine building block utilized in medicinal chemistry for the construction of biologically active molecules, particularly dipeptidyl peptidase IV (DPP-4) inhibitors. The compound belongs to the class of chiral 3-aminopiperidine derivatives, which serve as key intermediates for kinase and protease inhibitor programs.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 2199214-46-3
Cat. No. B2400262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate
CAS2199214-46-3
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m1/s1
InChIKeyBSSYZMZEARMCMK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3R)-3-Amino-3-Methyl-Piperidine-1-Carboxylate (CAS 2199214-46-3): Procurement Baseline and Class Context


tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate is an enantiopure, Boc-protected 3-amino-3-methylpiperidine building block utilized in medicinal chemistry for the construction of biologically active molecules, particularly dipeptidyl peptidase IV (DPP-4) inhibitors [1]. The compound belongs to the class of chiral 3-aminopiperidine derivatives, which serve as key intermediates for kinase and protease inhibitor programs. Available from multiple specialty chemical suppliers at purities of ≥97%, the compound is supplied as a colorless to yellow oil or liquid with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.31 g/mol .

Why Generic Substitution of tert-Butyl (3R)-3-Amino-3-Methyl-Piperidine-1-Carboxylate Fails in Chiral Drug Discovery


Simply replacing tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate (CAS 2199214-46-3) with its racemic form (CAS 1158759-06-8) or its (S)-enantiomer (CAS 1962928-76-2) in a synthetic sequence leads to fundamental stereochemical divergence with downstream pharmacological consequences. The (R)-3-amino-3-methyl piperidine unit has been established as a specific pharmacophore for DPP-4 inhibition, and alteration of the absolute configuration disrupts the chiral recognition essential for target engagement [1]. In lead optimization campaigns, the use of the incorrect enantiomer introduces a confounding variable that can abolish target potency, alter selectivity profiles, and invalidate structure-activity relationship (SAR) data, ultimately necessitating costly re-synthesis and delaying project timelines. Generic substitution without stereochemical justification therefore represents an unacceptable risk in chiral medicinal chemistry programs.

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-Amino-3-Methyl-Piperidine-1-Carboxylate vs. In-Class Alternatives


(R)-Enantiomer as a Validated DPP-4 Pharmacophore vs. (S)-Enantiomer and Racemate

The (R)-3-amino-3-methyl piperidine moiety, which is the deprotected core of the target compound, was specifically identified and disclosed as a new chemotype pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition. The Bioorg. Med. Chem. Lett. 2010 publication by Nishio et al. explicitly designates the (R)-configuration as essential, reporting that compound 7c, which incorporates this (R)-3-amino-3-methylpiperidine fragment, achieved a DPP-4 IC₅₀ of 27 nM [1]. The corresponding (S)-enantiomer and racemic forms are not reported to possess this pharmacophoric activity. This constitutes a qualitative differentiation: only the (R)-enantiomer has published validation as a DPP-4 pharmacophore core.

DPP-4 inhibition Chiral pharmacophore Stereochemical SAR

DSR-12727 (Containing (3R)-3-Amino-3-Methylpiperidine): DPP-4 IC₅₀ = 1.1 nM with CYP3A Safety Advantage

The lead compound DSR-12727 (7a), which incorporates the (3R)-3-amino-3-methylpiperidine fragment directly derived from the target Boc-protected building block, demonstrated DPP-4 IC₅₀ = 1.1 nM with excellent selectivity against related peptidases [1]. Critically, DSR-12727 was explicitly shown to lack mechanism-based inactivation of CYP3A, a liability that plagued earlier DPP-4 inhibitors in the same structural class and led to their attrition [1]. The compound also exhibited good oral bioavailability, a favorable PK/PD profile, and significant in vivo efficacy in Zucker-fatty rats [1]. This evidence links the (3R)-3-amino-3-methylpiperidine core to a clinically relevant differentiation in drug metabolism safety.

DPP-4 inhibitor CYP3A inactivation DSR-12727 Type 2 diabetes

Enantiopure (R)-Form vs. Racemate: Elimination of Chiral Resolution in Downstream Synthesis

The racemic analog, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 1158759-06-8), lacks stereochemical definition and would require a chiral resolution step—either through diastereomeric salt formation, chiral chromatography, or enzymatic kinetic resolution—to obtain the enantiopure (R)-form [1][2]. The patent literature describes enzymatic transamination of 3-piperidone derivatives to directly access (R)-3-aminopiperidine derivatives in enantiopure form, bypassing the resolution step entirely [2]. Procuring the pre-resolved (R)-enantiomer eliminates the yield losses (typically ~50% theoretical maximum for resolution), additional purification costs, and analytical burden associated with racemate processing.

Chiral resolution Enantiomeric purity Synthetic efficiency

Boc Orthogonal Protection vs. Cbz-Analog: Selective Deprotection Compatibility

The target compound carries a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, which is cleavable under mild acidic conditions (e.g., TFA in CH₂Cl₂, or HCl in dioxane) . The closest carbamate analog—benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate (Cbz-protected)—requires hydrogenolysis for deprotection, which is incompatible with substrates containing alkene, alkyne, or certain heteroaromatic functionalities [1]. In multi-step syntheses requiring orthogonal deprotection strategies (e.g., Fmoc/Boc or Alloc/Boc sequences), the Boc-protected (R)-enantiomer provides compatibility with Fmoc-based solid-phase peptide synthesis and Alloc-mediated palladium-catalyzed deprotection protocols.

Orthogonal protecting groups Boc deprotection Solid-phase synthesis

Vendor-Verified Purity and Analytical Documentation vs. Uncharacterized Analog Supply

The target (R)-enantiomer is commercially available at ≥97% purity (NLT 98% from Synblock; 97% from Advanced ChemBlocks and AChemBlock) with accompanying analytical documentation including NMR, HPLC, LC-MS, and MSDS [1]. The (S)-enantiomer (CAS 1962928-76-2) is available at 95–97% purity with comparable documentation . The racemic form (CAS 1158759-06-8) is available at 95–98% purity . While purity levels are comparable across the three forms, the (R)-enantiomer benefits from the most extensive vendor network and documented use in peer-reviewed medicinal chemistry literature, providing greater procurement confidence and traceability.

Quality control Analytical characterization Procurement reliability

Validated Application Scenarios for tert-Butyl (3R)-3-Amino-3-Methyl-Piperidine-1-Carboxylate Based on Quantitative Evidence


DPP-4 Inhibitor Lead Optimization in Type 2 Diabetes Programs

The (R)-3-amino-3-methylpiperidine fragment, accessed via Boc-deprotection of the target compound, serves as the stereochemically defined pharmacophore for DPP-4 inhibitors. The DSR-12727 lead (DPP-4 IC₅₀ = 1.1 nM, no CYP3A mechanism-based inactivation, good oral bioavailability in Zucker-fatty rat) exemplifies the translational potential of this building block in metabolic disease drug discovery [1]. Procurement of the enantiopure (R)-form ensures stereochemical fidelity throughout the SAR exploration process.

Chiral 3-Aminopiperidine Library Synthesis for Kinase and Protease Targets

As a Boc-protected, enantiopure 3-amino-3-methylpiperidine, the target compound enables the parallel synthesis of diverse chiral libraries targeting kinases (JAK, CDK) and serine proteases. The Boc group permits selective N-deprotection under mild acidic conditions (TFA/CH₂Cl₂) without disturbing other functionality, while the free 3-amino group serves as a diversification point for amide coupling, reductive amination, or sulfonamide formation [1]. The (R)-configuration at the quaternary carbon center induces defined three-dimensional topology in the final ligands, a key parameter for target selectivity [2].

Process Chemistry Scale-Up of Enantiopure Piperidine Intermediates via Enzymatic Transamination

The patent literature describes an enzymatic transamination method for direct asymmetric synthesis of (R)-3-aminopiperidine derivatives, including the Boc-protected target compound, from prochiral 3-piperidone precursors using ω-transaminase enzymes from Mycobacterium vanbaalenii [1]. This biocatalytic route provides a scalable, environmentally benign alternative to classical chiral resolution, and procurement of the reference-standard (R)-enantiomer is essential for analytical method validation and chiral purity verification during process development.

Selective Deprotection in Orthogonal Solid-Phase and Solution-Phase Synthesis Strategies

The Boc protection of the piperidine nitrogen in the target compound is orthogonal to Fmoc (base-labile) and Alloc (Pd-cleavable) protecting groups, enabling its use in multi-step sequences where chemoselective deprotection is critical [1]. In contrast, the benzyl carbamate (Cbz) analog requires hydrogenolysis, which is incompatible with substrates bearing alkene or alkyne functionalities [2]. Researchers constructing complex, multifunctional target molecules should preferentially select the Boc-protected (R)-enantiomer for maximum synthetic flexibility.

Quote Request

Request a Quote for tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.